molecular formula C13H10O3S B164250 methyl 4H-thieno[3,2-c]chromene-2-carboxylate CAS No. 126522-01-8

methyl 4H-thieno[3,2-c]chromene-2-carboxylate

Cat. No.: B164250
CAS No.: 126522-01-8
M. Wt: 246.28 g/mol
InChI Key: SSWWLCIIZQNEAE-UHFFFAOYSA-N
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Description

Methyl 4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound featuring a fused thiophene and chromene ring system. Its molecular formula is C₁₃H₁₀O₃S, with a methyl ester group at the 2-position (SMILES: COC(=O)c1sc2c(COc3ccccc23)c1) . Studies highlight its role in synthesizing polymers, dendrimers, and pharmaceuticals, with demonstrated anti-inflammatory, antioxidant, and anticancer properties mediated through modulation of NF-κB and MAPK pathways . Commercial availability (e.g., Sigma-Aldrich) further underscores its utility in research .

Properties

IUPAC Name

methyl 4H-thieno[3,2-c]chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-15-13(14)11-6-8-7-16-10-5-3-2-4-9(10)12(8)17-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWWLCIIZQNEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393931
Record name methyl 4H-thieno[3,2-c]chromene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126522-01-8
Record name methyl 4H-thieno[3,2-c]chromene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H-thieno[3,2-c]chromene-2-carboxylate typically involves the intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes. This process is catalyzed by palladium and proceeds under mild conditions. The iodination of 4-chloromethylthiophene-2-carbaldehyde by N-iodosuccinimide under solvent-free conditions gives 4-chloromethyl-5-iodothiophene-2-carbaldehyde, which is then used to obtain 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₉O₃S
  • Molar Mass : Approximately 246.28 g/mol
  • Chemical Structure : The compound features a fused thieno and chromene ring system with a carboxylate ester group at the 2-position.

Chemistry

Methyl 4H-thieno[3,2-c]chromene-2-carboxylate serves as a building block for synthesizing various heterocyclic compounds. Its unique structure allows for modifications that lead to derivatives with enhanced biological activities.

Compound Application
8-Methyl-4H-thieno[3,2-c]chromene-2-carboxylic acidPotential anti-inflammatory agent
Ethyl 4H-thieno[3,2-c]chromene-2-carboxylateInvestigated for antibacterial properties
8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acidExplored for anticancer activity

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Derivatives show cytotoxic effects against cancer cell lines such as HCT116 and A549, with IC₅₀ values ranging from 0.25 to 8.73 μM .
  • Antimicrobial Properties : The compound displays both antibacterial and antifungal activities. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects .
  • Anti-inflammatory Effects : this compound has been linked to anti-inflammatory properties, making it a candidate for treating inflammatory conditions .
  • Antiallergic and Analgesic Activities : Similar compounds have shown effectiveness in alleviating allergic reactions and pain sensation, suggesting this compound may also exert these effects .

Medicinal Applications

The compound is being explored for its potential use in treating several medical conditions:

  • Diabetes and Hyperlipidemia : Research suggests that derivatives of this compound may have beneficial effects on metabolic disorders .
  • Cancer Treatment : Its cytotoxic properties against cancer cells indicate a potential role in cancer therapy .
  • Menopausal Symptoms : Investigations into its efficacy in alleviating symptoms associated with menopause are ongoing .

Case Study 1: Anticancer Activity

A study demonstrated that this compound derivatives exhibited significant cytotoxicity against human colorectal cancer cells (HCT116) and lung cancer cells (A549). The IC₅₀ values indicated potent activity that warrants further investigation into their mechanisms of action and potential therapeutic applications.

Case Study 2: Antimicrobial Effects

In vitro studies have shown that this compound exhibits strong antimicrobial activity against Staphylococcus aureus and Candida albicans. These findings suggest its potential as an effective agent in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of methyl 4H-thieno[3,2-c]chromene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit microbial growth, and reduce inflammation. Specific molecular targets and pathways involved in its mechanism of action are still under investigation and may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications
Compound Name Core Structure Key Substituents Bioactivity/Applications Reference
Methyl 4H-thieno[3,2-c]chromene-2-carboxylate Thiophene + chromene Methyl ester at C2 Anticancer, anti-inflammatory
Ethyl 3-amino-4-oxo-4H-seleno[3,2-c]chromene-2-carboxylate Selenocoumarin + chromene Ethyl ester, amino, selenium Antioxidant, precursor for heterocycles
Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate Thiophene + thiochromene Chlorine at C8, methyl ester Undisclosed (structural analog)

Key Observations :

  • Chlorination at the 8-position (as in ) may alter electronic properties but lacks reported bioactivity data .
Substituent Variations in 4H-Chromene Derivatives
Compound Name Substituents Synthesis Method Bioactivity Reference
Ethyl 2-amino-4-(4-bromophenyl)-4H-chromene-3-carboxylate Amino, ethyl ester, 4-bromophenyl Multicomponent reaction Antimicrobial, antifungal
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid Methoxy, carboxylic acid at C3 Classical organic synthesis Undisclosed (structural studies)
This compound Methyl ester, thiophene-chromene fusion Photochemical synthesis Anticancer

Key Observations :

  • Amino and aryl groups (e.g., 4-bromophenyl) enhance antimicrobial activity in chromene derivatives .
  • Ester vs. carboxylic acid substituents influence solubility; methyl/ethyl esters are more lipophilic than carboxylic acids, affecting bioavailability .

Key Observations :

  • Microwave-assisted synthesis (e.g., for 2-amino-4H-chromenes) offers faster reaction times compared to photochemical methods .
  • Click chemistry (e.g., triazole-linked chromenes) enables modular functionalization but requires specialized catalysts .

Key Observations :

  • Anticancer activity in methyl 4H-thienochromene derivatives is mechanistically distinct from the antimicrobial effects of amino-substituted chromenes .
  • Selenium incorporation improves radical scavenging capacity compared to sulfur analogs .

Biological Activity

Methyl 4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on a review of relevant literature.

Chemical Structure and Properties

This compound features a thieno ring fused with a chromene system, characterized by the following molecular formula:

  • Molecular Formula : C₁₃H₉O₃S
  • Molar Mass : Approximately 246.28 g/mol

The presence of the carboxylate group enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibitory effects on the proliferation of cancer cells such as HCT116 and A549, with IC₅₀ values ranging from 0.25 to 8.73 μM .
  • Antimicrobial Properties : The compound displays antibacterial and antifungal activities. It has been tested against different bacterial strains and fungi, showing promising results in inhibiting their growth .
  • Anti-inflammatory Effects : this compound has been linked to anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation .
  • Antiallergic and Analgesic Activities : Similar compounds have shown effectiveness in alleviating allergic reactions and pain sensation, suggesting that this compound may also exert these effects .

The biological activity of this compound is thought to involve several biochemical pathways:

  • Electrophilic Substitution : The compound undergoes electrophilic substitution at the C-8 position of the chromene ring, which may influence its reactivity with biological targets .
  • Interaction with Biomolecules : It likely interacts with various biomolecules through binding affinity studies. These interactions can lead to enzyme inhibition or activation, affecting cellular signaling pathways and gene expression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerCytotoxic effects against HCT116 and A549 cell lines (IC₅₀ values from 0.25 to 8.73 μM)
AntimicrobialInhibitory effects on various bacterial strains and fungi
Anti-inflammatoryPotential use in treating inflammatory conditions
AntiallergicPossible alleviation of allergic reactions
AnalgesicPotential effectiveness in pain relief

Synthesis Methods

The synthesis of this compound typically involves several methods:

  • Intramolecular Cyclization : This method utilizes 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes under mild conditions catalyzed by palladium.
  • Iodination Reactions : The iodination of precursors like 4-chloromethylthiophene-2-carbaldehyde is performed using N-iodosuccinimide under solvent-free conditions to yield the necessary intermediates for cyclization .

Q & A

Q. What are the primary synthetic routes for methyl 4H-thieno[3,2-c]chromene-2-carboxylate, and how can reaction conditions be optimized?

The compound is commonly synthesized via photochemical methods or catalytic coupling. For example, photoirradiation of precursor thiophene derivatives in the presence of chromene-forming reagents yields the fused heterocyclic structure . Traditional methods employ carbodiimide-based catalysts (e.g., DCC/DMAP) to facilitate esterification and cyclization steps . Optimization involves adjusting solvent polarity (e.g., THF or DCM), temperature (60–100°C), and catalyst loading. Purity is confirmed via NMR (1H/13C) and HPLC (>95% purity threshold) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : 1H and 13C NMR identify regiochemistry and confirm the absence of unreacted precursors (e.g., thiophene or chromene moieties) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, particularly for byproducts like uncyclized intermediates .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and detects isotopic patterns consistent with sulfur content .

Q. How can researchers determine the compound’s solubility and stability for in vitro assays?

  • Solubility Screening : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) monitors aggregation.
  • Stability Studies : Incubate at 37°C in physiological buffers (pH 7.4) and analyze degradation via HPLC over 24–72 hours. Protect from light to prevent photodegradation .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

  • Single-Crystal X-Ray Diffraction : Resolve absolute stereochemistry (e.g., R/S configuration) and hydrogen-bonding networks, as shown in monoclinic crystals (space group P21, β = 94.68°) .
  • DFT Calculations : Compare computed bond lengths/angles (e.g., at B3LYP/6-31G* level) with experimental data. Discrepancies >0.1 Å may indicate crystal packing effects .

Q. How can photophysical properties inform applications in material science?

  • UV-Vis and Fluorescence Spectroscopy : Measure λmax (e.g., 320–350 nm for chromene absorption) and quantum yield (ΦF) in solvents of varying polarity.
  • TD-DFT Studies : Correlate excited-state transitions with experimental spectra. High ΦF (>0.2) suggests utility as a fluorescent probe .

Q. What mechanistic insights guide the design of analogs with enhanced bioactivity?

  • Structure-Activity Relationship (SAR) : Modify substituents on the thiophene or chromene rings. For example:
    • Electron-withdrawing groups (e.g., -NO2) may enhance antioxidant activity via radical scavenging .
    • Bulky substituents (e.g., aryl groups) improve binding to biological targets like kinases .
  • DPPH Assay : Quantify IC50 for antioxidant activity and compare with reference compounds (e.g., ascorbic acid) .

Q. How are computational methods used to predict metabolic pathways or toxicity?

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), CYP450 inhibition, and bioavailability. A logP >3 suggests high membrane permeability but potential hepatotoxicity .
  • Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., ester hydrolysis sites) .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies between synthetic yields reported in literature?

  • Reaction Reproducibility : Ensure anhydrous conditions and inert atmosphere (N2/Ar) for air-sensitive steps.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation derivatives) .

Q. What steps validate conflicting biological activity data across studies?

  • Dose-Response Curves : Repeat assays with standardized concentrations (e.g., 1–100 µM) and positive/negative controls.
  • Orthogonal Assays : Confirm antiviral or cytotoxic activity via plaque reduction neutralization (PRNT) and MTT assays, respectively .

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